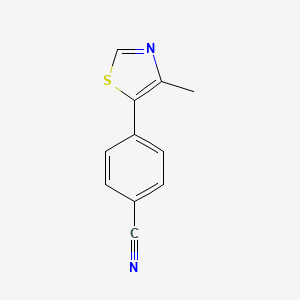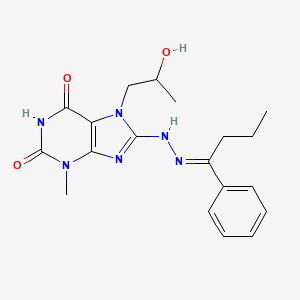
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical research on pyridine derivatives, including those with trifluoromethyl groups, focuses on their synthesis, structure determination, and potential applications due to their interesting chemical and physical properties. These compounds often play crucial roles in the development of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives, like “3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile,” involves various chemical reactions, including multicomponent reactions, cycloadditions, and transformations using specific reagents. A study detailed the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, highlighting the versatility of such building blocks for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
Determining the molecular structure of pyridine derivatives through techniques like X-ray crystallography is essential for understanding their chemical behavior. For example, the structure of related compounds was elucidated, showing specific configurations and bonding patterns (Moustafa & Girgis, 2007).
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound's derivatives are involved in various synthesis and reactivity studies. For instance, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, has been converted into various derivatives demonstrating its versatility in synthetic chemistry (Katritzky et al., 1995).
Material Science and Organic Chemistry
- Pyridinecarbonitrile derivatives are utilized in the development of thermally activated delayed fluorescent (TADF) emitters, which are significant in the field of organic light-emitting devices (OLEDs) (Masuda et al., 2019).
Structural and Chemical Properties
- Studies on compounds like 5-(trifluoromethyl)picolinic acid monohydrate, which share a similar structure, provide insights into hydrogen-bonding networks and molecular packing, relevant for understanding the compound's structural properties (Ye & Tanski, 2020).
Novel Organic Synthesis
- Research in the synthesis of various substituted pyridinecarbonitriles, including those with similar structures, highlights its potential in creating new compounds with biological activity (Kappe & Kappe, 1989).
Pharmaceutical Research
- While direct applications in pharmaceuticals for the specified compound are not available, related research on azafluorene derivatives as inhibitors of SARS-CoV-2 RdRp demonstrates the broader potential of pyridinecarbonitrile derivatives in medicinal chemistry (Venkateshan et al., 2020).
Propriétés
IUPAC Name |
3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-11(10(5-16)18-6-8)19-9-2-1-3-17-7-9/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNXRSBUIIKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)


![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)


![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)